molecular formula C17H25N5O3 B5640416 8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5640416
M. Wt: 347.4 g/mol
InChI Key: XVGZZDWQUNDFBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves intricate methodologies, such as the development of N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems. These processes allow for further functionalization via reductive amination and amidation, utilizing techniques like nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016).

Molecular Structure Analysis

The crystal structures of oxaspirocyclic compounds reveal detailed molecular geometry, showcasing monoclinic systems with specific space groups and intricate hydrogen bonding and π···π stacking interactions. These structures provide insight into the molecular architecture and potential interaction sites for further chemical reactions (Jiang & Zeng, 2016).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including decarboxylation and interactions with dinucleophiles, leading to the formation of novel derivatives. These reactions are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and other fields (Bigley & May, 1969).

Physical Properties Analysis

The synthesis and structural elucidation of spirocyclic compounds contribute to our understanding of their physical properties, such as solubility, melting points, and crystalline structures. These physical properties are influenced by molecular geometry and the presence of specific functional groups (Graus et al., 2010).

properties

IUPAC Name

8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-11-10-18-16(19-14(11)20(2)3)22-7-5-17(6-8-22)12(15(24)25)9-13(23)21(17)4/h10,12H,5-9H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGZZDWQUNDFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N(C)C)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(Dimethylamino)-5-methylpyrimidin-2-YL]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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